Neu5Ac-alpha-4MU

描述

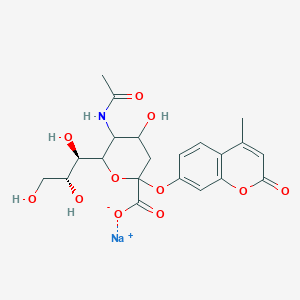

Neu5Ac-alpha-4MU, also known as 4-Methylumbelliferyl alpha-D-N-acetylneuraminic acid, is a synthetic derivative of sialic acid. This compound is commonly used in biochemical and enzymatic assays due to its fluorogenic properties. Sialic acids are key components of glycoconjugates and play crucial roles in various biological processes, including cell-cell recognition, immune responses, and pathogen-host interactions .

准备方法

Synthetic Routes and Reaction Conditions

Neu5Ac-alpha-4MU is synthesized through a multi-step chemical process. The synthesis typically involves the coupling of 4-methylumbelliferone with N-acetylneuraminic acid under specific reaction conditions. The process may include steps such as protection and deprotection of functional groups, activation of carboxyl groups, and coupling reactions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors. The production process is designed to ensure consistency, high yield, and cost-effectiveness. Quality control measures are implemented to ensure the purity and stability of the final product .

化学反应分析

Types of Reactions

Neu5Ac-alpha-4MU undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. The most notable reaction is its hydrolysis by sialidases, which cleaves the compound to release 4-methylumbelliferone, a fluorescent product .

Common Reagents and Conditions

Hydrolysis: Sialidases are the primary enzymes used for the hydrolysis of this compound. The reaction typically occurs under mild acidic or neutral conditions.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound, leading to the formation of various oxidized derivatives.

Major Products Formed

The major product formed from the hydrolysis of this compound is 4-methylumbelliferone, which is a highly fluorescent compound. This property makes it useful for sensitive and quantitative detection of sialidase activity .

科学研究应用

Enzymatic Assays

Sialidase Activity Measurement

Neu5Ac-alpha-4MU is primarily employed as a substrate in fluorometric assays to measure sialidase activity. When hydrolyzed by sialidases, it releases 4-methylumbelliferone (4MU), which can be quantified fluorometrically. This method allows researchers to assess the kinetic parameters of different sialidases efficiently.

Table 1: Sialidase Activity Assay Parameters

| Parameter | Description |

|---|---|

| Substrate | This compound |

| Product | 4-Methylumbelliferone (4MU) |

| Detection Method | Fluorometry |

| Excitation Wavelength | 365 nm |

| Emission Wavelength | 445 nm |

| Typical Reaction Time | 30 minutes to several hours |

Clinical Diagnostics

Detection of Viral Infections

This compound has been utilized in the detection of influenza viruses through its role in identifying viral sialidases. The compound allows for the selective detection of drug-resistant strains of influenza A viruses (IAVs) when combined with specific imaging probes and anti-influenza drugs .

Case Study: Influenza Virus Detection

In a study involving the use of this compound, researchers successfully identified drug-resistant IAVs by measuring sialidase activity in clinical samples. The fluorescence produced upon hydrolysis provided a rapid diagnostic tool for monitoring viral infections and assessing treatment efficacy.

Research on Sialidase Functionality

Role in Neurobiology and Metabolism

Recent studies have highlighted the importance of sialidases in various biological processes, including memory formation and metabolic regulation . this compound is instrumental in investigating these roles by allowing for real-time imaging of sialidase activity in live tissues.

Table 2: Biological Roles Investigated with this compound

| Biological Process | Description |

|---|---|

| Memory Formation | Sialidases involved in synaptic plasticity |

| Glutamate Release | Regulation of neurotransmitter release |

| Pancreatic Function | Role in insulin secretion |

Therapeutic Research

Potential Drug Development

The compound's ability to modulate sialidase activity has implications for drug development, particularly in creating inhibitors that target pathogenic sialidases involved in diseases such as cancer and viral infections . this compound can be used to screen for potential inhibitors that could serve as therapeutic agents.

Case Study: Sialidase Inhibitor Screening

In a screening assay using this compound, researchers identified several compounds that effectively inhibited sialidase activity associated with cancer cell metastasis. These findings suggest that targeting sialidases may provide a novel approach to cancer treatment.

作用机制

Neu5Ac-alpha-4MU exerts its effects primarily through its interaction with sialidases. Upon enzymatic cleavage by sialidases, the compound releases 4-methylumbelliferone, which fluoresces under UV light. This fluorescence allows for the sensitive detection and quantification of sialidase activity. The molecular targets of this compound include various sialidases found in pathogens and host cells, which play roles in infection, immune response, and cellular communication .

相似化合物的比较

Neu5Ac-alpha-4MU is unique due to its fluorogenic properties, which make it highly useful in enzymatic assays. Similar compounds include:

4-Methylumbelliferyl-beta-D-galactopyranoside: Used to detect beta-galactosidase activity.

4-Methylumbelliferyl-alpha-D-glucopyranoside: Used to detect alpha-glucosidase activity.

4-Methylumbelliferyl-beta-D-glucuronide: Used to detect beta-glucuronidase activity.

These compounds share the common feature of releasing 4-methylumbelliferone upon enzymatic cleavage, making them valuable tools in various biochemical assays.

生物活性

Neu5Ac-alpha-4MU (4MU-Neu5Ac) is a fluorogenic substrate used extensively in biochemical assays to study sialidase activity. This compound, a derivative of N-acetylneuraminic acid (Neu5Ac), plays a significant role in various biological processes, including cellular recognition, signaling, and pathogen interactions. This article explores the biological activity of 4MU-Neu5Ac through detailed research findings, case studies, and data tables.

1. Overview of this compound

Neu5Ac is a sialic acid found in many organisms, including humans. It is crucial for numerous physiological and pathological processes such as cell adhesion, viral invasion, and immune responses. The introduction of the 4-methylumbelliferyl (4MU) group enhances its utility in detecting sialidase activity due to its fluorescent properties upon hydrolysis.

The hydrolysis of 4MU-Neu5Ac by sialidases releases 4-methylumbelliferone (4MU), which can be quantitatively measured using fluorescence spectroscopy. This property allows researchers to investigate the activity of various sialidases under different conditions.

2.1 Sialidase Isozymes and Activity

Research indicates that different sialidase isozymes preferentially hydrolyze 4MU-Neu5Ac depending on pH conditions. For instance:

- Neu2 and Neu4 show significant activity at neutral pH (7.3).

- Neu1 and Neu3 exhibit weaker activity under the same conditions but are more efficient at acidic pH levels (around 4.6) .

3.1 Role in Neural Activity

A study demonstrated that neural excitation significantly influences sialidase activity measured with 4MU-Neu5Ac. Specifically:

- Sialidase activity increased with high potassium-induced depolarization.

- Glutamate stimulation led to a marked rise in sialidase activity, suggesting a role in synaptic plasticity and neurotransmitter release .

3.2 Interaction with Pathogens

Neu5Ac has been shown to interfere with pathogen adherence to host cells. For example:

- Neu5Ac competitively inhibits the adhesion of various pathogens to epithelial cells, reducing infection rates.

- In vitro studies indicated that Neu5Ac effectively blocked the hemagglutination activity of influenza viruses .

4.1 Sialidase Activity in Bifidobacteria

A study examined the exo-α-sialidase activity of bifidobacterial strains using 4MU-Neu5Ac as a substrate:

| Strain | Km (µM) | kcat (s⁻¹) |

|---|---|---|

| Bifidobacterium spp. | 28 | 1300 |

The results indicated that bifidobacteria possess significant sialidase activity, which may play a role in gut health by modulating glycan availability for microbial metabolism .

4.2 Antioxidative Properties

Neu5Ac also exhibits antioxidative properties, which have been linked to its ability to scavenge reactive oxygen species (ROS). This function may mitigate oxidative stress-related damage in cells .

5. Research Findings Summary

Recent studies have highlighted several key findings regarding the biological activities associated with this compound:

- Neural Plasticity : Increased sialidase activity correlates with neural excitation.

- Antimicrobial Effects : Neu5Ac can inhibit pathogen adherence, showcasing potential therapeutic applications.

- Antioxidant Activity : Neu5Ac reduces oxidative stress, indicating protective roles in various diseases.

6. Conclusion

This compound serves as an essential tool for studying sialidase activity and has significant implications in neuroscience, microbiology, and therapeutic development. Its ability to influence cellular interactions and modulate enzymatic activities underscores its importance in both health and disease contexts.

属性

IUPAC Name |

sodium;5-acetamido-4-hydroxy-2-(4-methyl-2-oxochromen-7-yl)oxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO11.Na/c1-9-5-16(27)31-15-6-11(3-4-12(9)15)32-21(20(29)30)7-13(25)17(22-10(2)24)19(33-21)18(28)14(26)8-23;/h3-6,13-14,17-19,23,25-26,28H,7-8H2,1-2H3,(H,22,24)(H,29,30);/q;+1/p-1/t13?,14-,17?,18-,19?,21?;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNNXBDLJYKMDAI-VEHDCLMCSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC3(CC(C(C(O3)C(C(CO)O)O)NC(=O)C)O)C(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC3(CC(C(C(O3)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24NNaO11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。